2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with the molecular formula C17H16F2N2O3S and a molecular weight of 366.38 g/mol. This compound is characterized by the presence of a quinoline ring, a benzamide group, and two fluorine atoms at the 2 and 6 positions of the benzene ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves several steps, including the formation of the quinoline ring and the introduction of the methylsulfonyl and benzamide groups. One common synthetic route involves the reaction of 2,6-difluorobenzoyl chloride with 1-methylsulfonyl-3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorine atoms in the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the benzene ring.
Scientific Research Applications
2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound’s potential biological activity makes it a subject of interest in the study of enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on specific biological pathways.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2,6-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones and quinoline-2,4-diones share structural similarities with the quinoline ring system.
Benzamide derivatives: Compounds containing the benzamide group, such as N-(4-nitrophenylsulfonyl)benzamide, exhibit similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-25(23,24)21-9-3-4-11-10-12(7-8-15(11)21)20-17(22)16-13(18)5-2-6-14(16)19/h2,5-8,10H,3-4,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCXEYZLZPTQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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